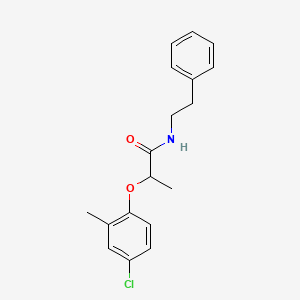![molecular formula C19H24N4O4 B4956853 9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic compounds, particularly those incorporating isoquinoline and pyrimido structures, are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals, organic electronics, and materials science. The complexity of such molecules, including various substituents like morpholinyl groups and methyl groups, adds to their versatility and potential utility in various scientific fields.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, a novel heteroacene, 2-methyl-1,4,6,7,8,9-hexaphenylbenz(g)isoquinolin-3(2H)-one, demonstrates a synthesis approach involving the assembly of a heteroacene core followed by functionalization to achieve desired electronic properties (Zhang et al., 2011).
Molecular Structure Analysis
The structural characterization of heterocyclic compounds is crucial for understanding their properties and potential applications. X-ray diffraction studies, for example, provide insights into the crystal and molecular structures of compounds, revealing conformational and geometric characteristics essential for their chemical behavior and interaction with other molecules (Lyakhov et al., 2000).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and radical cyclizations. These reactions are influenced by the presence of functional groups and the overall molecular architecture. For instance, the controlled radical cyclization cascade of isoquinoline-1,3,4(2H)-triones demonstrates the complexity and versatility of chemical transformations possible within these frameworks (Reddy et al., 2022).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, stability, and electronic characteristics, are crucial for their application in various fields. The novel blue heteroacene mentioned earlier, with its stable physical properties in both solution and solid states, highlights the importance of molecular structure in determining these properties (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, photophysical properties, and electrochemical behavior, are fundamental for the application of heterocyclic compounds in organic electronics and as pharmaceuticals. For example, the design, synthesis, and evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors illustrate the potential biomedical applications of such compounds (Chen et al., 2006).
properties
IUPAC Name |
9-methyl-4-(3-morpholin-4-ylpropyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-12-9-13-14(15(24)10-12)11-20-17-16(13)18(25)21-19(26)23(17)4-2-3-22-5-7-27-8-6-22/h11-12H,2-10H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIOUZXJQUYJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-9-methyl-4-[3-(morpholin-4-yl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4956774.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4956778.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4956785.png)
![5,5'-carbonylbis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4956801.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B4956825.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)